Cas no 46729-07-1 (2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester)

46729-07-1 structure
Nome del prodotto:2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
- (4-tert-butylcyclohexyl) 2-methylprop-2-enoate
- 4-t-Butylcyclohexyl methacrylate
- 4-(1,1-Dimethylethyl)cyclohexyl methacrylate
- 4-(tert-Butyl)cyclohexyl methacrylate
- 4-tert-Butylcyclohexyl methacrylate
- 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester
- EINECS 256-277-5
- (1s,4s)-4-tert-butylcyclohexyl 2-methylprop-2-enoate
- Methacrylic acid 4alpha-tert-butylcyclohexane-1alpha-yl ester
- SCHEMBL22799034
- NS00019672
- Methacrylic acid 4alpha-tert-butylcyclohexane-1beta-yl ester
- SCHEMBL439526
- 131809-29-5
- (1r,4r)-4-tert-butylcyclohexyl 2-methylprop-2-enoate
- trans-p-tert-butylcyclohexyl methacrylate
- 131809-30-8
- 4-TERT-BUTYLCYCLOHEXYL 2-METHYLPROP-2-ENOATE
- 46729-07-1
- AKOS025296160
- DTXSID1068481
- 2-propenoic acid, 2-methyl-,4-(1,1-dimethylethyl)cyclohexyl ester
- 2-Propenoic acid,2-methyl-,4-(1,1-dimethylethyl)cyclohexyl ester
-
- Inchi: 1S/C14H24O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h11-12H,1,6-9H2,2-5H3
- Chiave InChI: PILKNUBLAZTESB-UHFFFAOYSA-N
- Sorrisi: CC(C(OC1CCC(C(C)(C)C)CC1)=O)=C
Proprietà calcolate
- Massa esatta: 224.178
- Massa monoisotopica: 224.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 265
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Densità: 0.93±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 30.5-31 ºC
- Punto di ebollizione: 277.3±9.0 ºC (760 Torr),
- Punto di infiammabilità: 111.0±16.1 ºC,
- Indice di rifrazione: 1.4640
- Solubilità: Quasi insolubile (0,061 g/l) (25°C),
2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester Letteratura correlata
-
1. Conformational transitions in polymethacrylates. Effect of the side chainIssa A. Katime,Maria Teresa Garay,Jeanne Fran?ois J. Chem. Soc. Faraday Trans. 2 1985 81 705
Categorie correlate
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati esteri degli acidi carbossilici
- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati derivati degli acidi carbossilici esteri degli acidi carbossilici
46729-07-1 (2-Propenoic acid,2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester) Prodotti correlati
- 7534-94-3(Isobornyl methacrylate)
- 16887-36-8(Adamant-1-yl Methacrylate)
- 2231-91-6(2-Propenoic acid,2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester)
- 34759-34-7(Octahydro-1H-4,7-methanoinden-5-yl methacrylate)
- 101-43-9(Cyclohexyl 2-Methylprop-2-enoate)
- 1354721-23-5((R)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride)
- 478046-94-5(4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]benzonitrile)
- 1644443-47-9(Autophinib)
- 2624417-63-4(2-Fluoro-3-methyl-6-propoxybenzoic acid)
- 1805056-97-6(3-Chloro-2-(difluoromethyl)-5-hydroxy-4-nitropyridine)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso